molecular formula C18H21BrN2O4S B2756588 3-(1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795481-83-2

3-(1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2756588
CAS RN: 1795481-83-2
M. Wt: 441.34
InChI Key: JDPJHUIIEJULNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. Unfortunately, the exact structure is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Thiazolidine derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study on the synthesis of thiazolidine derivatives has demonstrated their efficacy against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as notable antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds, through structural modifications, exhibit potential as antimicrobial and antifungal agents (Prakash et al., 2011).

Hypoglycemic Activity

Thiazolidine-2,4-diones have also been recognized for their hypoglycemic activity. A series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. This research indicates the potential of thiazolidine derivatives in the treatment of diabetes, showcasing the structural versatility of thiazolidine-2,4-diones in medicinal chemistry (Oguchi et al., 2000).

Anticancer Activity

Research into thiazolidine-2,4-dione derivatives has extended into exploring their anticancer potential. One study synthesized N-substituted indole derivatives that showed promising results in inhibiting the topoisomerase-I enzyme in MCF-7 human breast cancer cell lines. These findings contribute to the growing interest in thiazolidine derivatives as a scaffold for developing novel anticancer therapies (Kumar & Sharma, 2022).

Chemical and Structural Characterization

Apart from their biological activities, thiazolidine derivatives are subjects of chemical and structural characterization studies, aimed at understanding their physicochemical properties, synthesis pathways, and potential modifications for enhanced biological activity. These studies often involve the synthesis of novel compounds and their evaluation using various spectroscopic and analytical techniques, contributing to the fundamental knowledge required for drug development (Volkova et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, related compounds such as 3-(4-Bromophenyl)propionic acid are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 , indicating potential toxicity and irritation hazards.

properties

IUPAC Name

3-[1-[3-(3-bromo-4-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-25-15-4-2-12(10-14(15)19)3-5-16(22)20-8-6-13(7-9-20)21-17(23)11-26-18(21)24/h2,4,10,13H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPJHUIIEJULNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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